1-Methyl-4-(((((2-((2-(((((4-methylphenyl)sulfonyl)amino)carbonyl)amino)ethyl)dithio)ethyl)amino)carbonyl)amino)sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(((((2-((2-(((((4-methylphenyl)sulfonyl)amino)carbonyl)amino)ethyl)dithio)ethyl)amino)carbonyl)amino)sulfonyl)benzene is a complex organic compound characterized by its multiple functional groups, including sulfonyl, amino, and carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(((((2-((2-(((((4-methylphenyl)sulfonyl)amino)carbonyl)amino)ethyl)dithio)ethyl)amino)carbonyl)amino)sulfonyl)benzene typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the sulfonyl intermediate: This step involves the reaction of 4-methylphenyl with sulfonyl chloride in the presence of a base such as pyridine.
Coupling reactions: The sulfonyl intermediate is then coupled with various amino and carbonyl-containing compounds through nucleophilic substitution reactions.
Thioether formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(((((2-((2-(((((4-methylphenyl)sulfonyl)amino)carbonyl)amino)ethyl)dithio)ethyl)amino)carbonyl)amino)sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or amino groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-Methyl-4-(((((2-((2-(((((4-methylphenyl)sulfonyl)amino)carbonyl)amino)ethyl)dithio)ethyl)amino)carbonyl)amino)sulfonyl)benzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(((((2-((2-(((((4-methylphenyl)sulfonyl)amino)carbonyl)amino)ethyl)dithio)ethyl)amino)carbonyl)amino)sulfonyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and amino groups allow it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The thioether groups may also play a role in modulating redox reactions within cells.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)phenyl)benzenesulfonamide
- 1,2-Dimethoxy-4-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]benzene
- Methyl {[(4-methylphenyl)sulfonyl]amino}(oxo)acetate
Uniqueness
1-Methyl-4-(((((2-((2-(((((4-methylphenyl)sulfonyl)amino)carbonyl)amino)ethyl)dithio)ethyl)amino)carbonyl)amino)sulfonyl)benzene is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research.
Properties
CAS No. |
34542-99-9 |
---|---|
Molecular Formula |
C20H26N4O6S4 |
Molecular Weight |
546.7 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-[2-[2-[(4-methylphenyl)sulfonylcarbamoylamino]ethyldisulfanyl]ethyl]urea |
InChI |
InChI=1S/C20H26N4O6S4/c1-15-3-7-17(8-4-15)33(27,28)23-19(25)21-11-13-31-32-14-12-22-20(26)24-34(29,30)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3,(H2,21,23,25)(H2,22,24,26) |
InChI Key |
XNQVDLYJQLYTTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCCSSCCNC(=O)NS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.